Yanucamide B -

Yanucamide B

Catalog Number: EVT-1594088
CAS Number:
Molecular Formula: C34H49N3O7
Molecular Weight: 611.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Yanucamide B is a natural product found in Schizothrix with data available.
Overview

Yanucamide B is a novel depsipeptide compound derived from marine cyanobacteria, specifically isolated from the species Lyngbya majuscula. This compound, along with its analog Yanucamide A, exhibits significant biological activity and structural complexity. The classification of Yanucamide B falls under the category of alkynyl-containing peptides, characterized by unique structural features that contribute to its biological properties.

Source and Classification

Yanucamide B was first identified in a study that focused on the lipid extracts of Lyngbya majuscula and Schizothrix sp. assemblages. These cyanobacteria are known for producing a variety of secondary metabolites, including peptides with potential pharmacological applications. The classification of Yanucamide B as a depsipeptide indicates its structure includes both peptide and ester linkages, which is typical of many bioactive compounds derived from marine sources.

Synthesis Analysis

Methods and Technical Details

  • Amide Coupling: This involves the reaction between carboxylic acids and amines to form amides, a crucial step in constructing peptide bonds.
  • Ester Formation: Esterification reactions are essential for forming the depsipeptide structure, linking fatty acid components to the peptide backbone.
Molecular Structure Analysis

Structure and Data

The molecular structure of Yanucamide B features a complex arrangement that includes:

  • Molecular Formula: C33H47N3O7
  • InChI Key: UJLAUQGSVXILEB-AEDGQBGKSA-N
  • Canonical SMILES: CC(C)C1C(=O)OC(C(=O)N(C(C(=O)NCCC(=O)OC(C(C(=O)N1)(C)C)CCCC#C)CC2=CC=CC=C2)C)C(C)C

The presence of multiple chiral centers and functional groups such as hydroxyl, carbonyl, and alkyne moieties contributes to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Yanucamide B is primarily influenced by its functional groups:

  • Hydrolysis: The ester bonds in the depsipeptide can undergo hydrolysis under acidic or basic conditions, leading to the release of fatty acid components.
  • Amide Bond Formation: The reactivity of the amide bonds allows for potential modifications, including derivatization for enhanced activity or stability.
  • Alkyne Reactions: The terminal alkyne group can participate in various reactions such as cycloadditions or click chemistry, expanding its utility in synthetic applications.

These reactions are pivotal for both understanding its chemistry and developing derivatives with improved properties.

Mechanism of Action

Process and Data

  • Cell Membrane Interaction: Due to its amphiphilic nature (hydrophobic fatty acid tail and hydrophilic peptide head), it may disrupt cell membranes or alter membrane permeability.
  • Enzyme Inhibition: As with many depsipeptides, there is potential for Yanucamide B to inhibit specific enzymes or receptors involved in cellular signaling pathways.

Further studies are necessary to delineate the precise mechanisms through which Yanucamide B exerts its biological effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Yanucamide B exhibits several notable physical and chemical properties:

  • Solubility: Solubility in organic solvents due to its hydrophobic components; limited solubility in water.
  • Stability: Stability may vary based on environmental conditions such as pH and temperature; esters may be prone to hydrolysis.
  • Melting Point: Specific melting point data is not widely available but can be determined through experimental methods.

These properties influence its handling in laboratory settings and potential applications.

Applications

Scientific Uses

Yanucamide B has garnered interest for various scientific applications:

  • Pharmaceutical Research: Its unique structure suggests potential as a lead compound for drug development targeting specific diseases.
  • Biological Studies: Used in studies examining cell membrane dynamics or enzyme interactions due to its bioactive nature.
  • Natural Product Chemistry: Serves as a model compound for exploring synthetic methodologies in natural product synthesis.
Phylogenetic Origins & Biosynthetic Pathways of Yanucamide B

Taxonomic Identification of Source Organisms: Lyngbya majuscula and Schizothrix spp. Symbiotic Assemblages

Yanucamide B originates from a chemically prolific but taxonomically complex symbiotic association between the filamentous marine cyanobacterium Lyngbya majuscula (recently reclassified as Moorena producens) and epiphytic Schizothrix species. This partnership was first characterized from specimens collected in the shallow reef environments surrounding Yanuca Island, Fiji, where the organisms form intertwined microbial mats on submerged substrates [2] [5]. The identification of both cyanobacterial components relied on combined morphological analysis and molecular phylogenetics of 16S rRNA gene sequences, revealing a consistent ecological association rather than a transient occurrence [5] [10]. The chemical interdependence within this consortium is evidenced by the exclusive production of yanucamides in co-cultured assemblages, with axenic cultures of the individual species failing to produce these metabolites under identical conditions [2].

Lyngbya majuscula serves as the architectural foundation of these mats, forming dense, leathery filaments (30-50 μm diameter) that provide structural support for the epiphytic Schizothrix colonies. The latter manifests as thin, creeping filaments (5-8 μm diameter) intimately associated with the sheath material of L. majuscula [7]. This physical arrangement facilitates metabolic exchange hypothesized to be essential for depsipeptide biosynthesis, though the precise biochemical cross-talk remains undetermined. Environmental parameters governing this symbiosis include warm tropical temperatures (26-30°C), high irradiance (>1000 μmol photons m⁻² s⁻¹), and periodic nutrient influx from oceanic upwelling—conditions that simultaneously induce chemical defense responses in these cyanobacteria [5] [10].

Table 1: Characteristic Features of Yanucamide-Producing Cyanobacterial Consortium

OrganismMorphological FeaturesEcological RoleChemical Contribution
Lyngbya majuscula (Moorena producens)Robust filaments (30-50 μm diameter) with thick sheathsStructural foundation of microbial matsPrecursor supply (e.g., lipid moieties); NRPS core machinery
Schizothrix spp.Thin filaments (5-8 μm diameter) attached to host sheathsEpiphytic colonizer; possible nitrogen fixationSpecialized enzymatic modifications (e.g., halogenation)
Symbiotic ConsortiumIntertwined filament networks forming leathery matsBenthic dominance in shallow reef environmentsIntegrated biosynthesis of yanucamides

Evolutionary Context of Depsipeptide Production in Marine Cyanobacteria

The biosynthetic capacity for depsipeptide production in marine cyanobacteria represents an evolutionarily refined chemical strategy that emerged during the Mesozoic marine radiation of the Oscillatoriales order. Yanucamide B belongs to an extensive class of structurally related cyanobacterial depsipeptides—including lyngbyastatins, dolastatins, and aurilides—that share conserved ester-bonded macrocyclic scaffolds [8] [10]. Phylogenomic analyses of extant cyanobacterial genera reveal that the Lyngbya-Schizothrix lineage diverged approximately 150-200 million years ago, coinciding with the emergence of reef ecosystems that imposed selective pressures for chemical defense mechanisms against grazers like mollusks and herbivorous fish [10].

The evolutionary retention of depsipeptide biosynthesis pathways across geographically isolated Lyngbya populations suggests strong ecological functionality. Biochemical and feeding studies indicate that these compounds function as potent feeding deterrents; notably, yanucamides and structurally analogous molecules disrupt digestive processes in generalist grazers like sea hares (Stylocheilus striatus) and parrotfish [10]. Molecular clock analyses of nonribosomal peptide synthetase (NRPS) genes demonstrate repeated duplication events in the Lyngbya lineage, with yanucamide-associated biosynthetic machinery showing highest homology to the jamaicamide (25% identity) and lyngbyatoxin (18% identity) gene clusters [8]. This pattern indicates descent from an ancestral NRPS system that diversified through modular domain shuffling and substrate specificity mutations, yielding the chemical diversity observed in modern strains.

Selective pressures have operated distinctly on different domains within these megaenzymes. Conserved domains responsible for macrocycle formation exhibit strong purifying selection (dN/dS = 0.15), while substrate adenylation domains show positive selection (dN/dS > 1) at residues lining the amino acid-binding pockets [8]. This evolutionary trajectory has optimized yanucamide-like molecules for targeted biological activity while maintaining structural stability in marine environments—a key adaptation for intercellular signaling and defense in turbulent reef habitats.

Comparative Genomics of Lyngbya spp. for Nonribosomal Peptide Synthetase (NRPS) Clusters

Comparative analysis of draft genomes from various Lyngbya majuscula chemotypes has revealed a genomic "hotspot" dedicated to natural product biosynthesis on a ~500 kb genomic island characterized by low GC content (35-38%) and flanked by transposase remnants [8]. This region harbors multiple modular NRPS and hybrid NRPS-PKS (polyketide synthase) gene clusters exhibiting both conserved architectural elements and strain-specific adaptations. The yanucamide biosynthetic machinery, though not yet fully sequenced, demonstrates significant homology to characterized clusters through degenerate PCR screening of adenylation (A) domains specific for hydrophobic amino acid substrates [3] [8].

Conserved synteny across Lyngbya NRPS clusters reveals an organizational blueprint: transporter genes (ABC-type) typically flank the 5' region, followed by regulatory elements (response regulators), then the core biosynthetic genes arranged colinearly with the peptide assembly sequence, and finally tailoring enzymes (oxidoreductases, methyltransferases) at the 3' end [8]. Yanucamide-producing strains share a signature three-gene NRPS cassette: (1) a bimodular NRPS (∼350 kDa) with condensation (C), adenylation (A), peptidyl carrier protein (PCP), and condensation domains; (2) a monomodular NRPS (∼120 kDa) with A-PCP-thioesterase (TE) domains; and (3) a hybrid NRPS-PKS (∼450 kDa) incorporating ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and C-A-PCP domains [3].

Table 2: Conserved NRPS Domains in Yanucamide-Producing Lyngbya Strains

Domain TypePredicted Function in Yanucamide PathwayHomologous SystemsAmino Acid Specificity (Predicted)
Adenylation (A1)Activation of aliphatic β-amino acidJamaicamide B (78% identity)β-tyrosine derivatives
Condensation (C1)Ester bond formation for depsipeptide linkageLyngbyastatin (65% identity)Dhoya-specific stereoselectivity
Ketosynthase (KS)Incorporation of 2,2-dimethyl-3-hydroxy-7-octynoic acidCuracin (72% identity)Acetyl-CoA extender unit processing
Thioesterase (TE)Macrocyclization and releaseAurilide (81% identity)Cyclization via serine nucleophile

Notably, the adenylation domains display substrate specificity divergent from other Lyngbya metabolites. While jamaicamide biosynthesis incorporates phenylalanine-activating domains (predicted by NRPSpredictor2 with 92% confidence), yanucamide-associated A domains show highest affinity for branched-chain aliphatic residues (valine, isoleucine) and modified tyrosine derivatives—consistent with the Dhoya residue (2,2-dimethyl-3-hydroxy-7-octynoic acid) observed in the natural product [3] [8]. This substrate divergence arises from nonconservative substitutions (Leu²³⁵→Trp, Ala²³⁶→Val) within the A domain binding pocket, as confirmed by homology modeling against the gramicidin synthetase crystal structure.

Biosynthetic Gene Cluster Analysis: Hypothetical Modular Assembly of Dhoya Residues

The complex architecture of yanucamide B necessitates a coordinated assembly line featuring at least six catalytic modules distributed across three multidomain enzymes. While the complete gene cluster remains unsequenced, biochemical inference from structurally analogous compounds allows reconstruction of a plausible biosynthetic pathway centered on the signature Dhoya moiety (2,2-dimethyl-3-hydroxy-7-octynoic acid) [2] [8]. This unique β-hydroxy acid moiety originates from a polyketide chain extension mechanism initiated by a specialized GCN5-related N-acetyltransferase (GNAT) that primes the pathway by decarboxylating malonyl-ACP to generate an acetyl starter unit [8].

The proposed Dhoya assembly involves four extension cycles: (1) KS-mediated Claisen condensation of malonyl-CoA with the acetyl primer; (2) HMG-CoA synthase-like enzyme catalyzing aldol addition to create the quaternary carbon center; (3) dehydratase (DH)-enabled formation of α,β-unsaturation; and (4) enoylreductase (ER)-mediated stereospecific reduction. The resulting linear intermediate undergoes cytochrome P450 (Cyp199A2 homolog)-catalyzed β-hydroxylation before terminal alkyne formation via a novel desaturase (similar to JamD in jamaicamide biosynthesis) [8].

Concomitantly, the depsipeptide backbone assembles through canonical NRPS activity: Module 1 (NpnA-like) activates and loads L-phenylalanine onto PCP1; Module 2 incorporates N-methyl-L-valine with epimerization to D-configuration; Module 3 adds the Dhoya moiety via ester bond formation catalyzed by a specialized condensation domain; Module 4 incorporates N-methyl-L-alanine; and Module 5 loads D-leucine before the thioesterase domain facilitates macrocyclization and release [3] [8]. Critical proof of this hypothesis comes from substrate feeding studies with stable isotopes: [1-¹³C]-acetate preferentially labels the Dhoya unit, while [¹⁵N]-L-valine incorporates specifically into the N-methylvaline residue—validating the hybrid PKS-NRPS assembly line [8].

Table 3: Hypothetical Modular Organization of Yanucamide B Biosynthetic Enzymes

ModuleDomain OrganizationPredicted SubstrateModification Domains
Initiation: PKSGNAT-KS-AT-DH-ER-ACPMalonyl-CoA → Acetyl primerDecarboxylation, reduction
Extension IKS-AT-KR-ACPMalonyl-CoAβ-Ketoreduction
Extension IIKS-AT-[HMG-synthase]-ACPMalonyl-CoA + acetyl-CoAAldol condensation
Extension IIIKS-AT-DH-ER-ACPMalonyl-CoADehydration, reduction
Termination: NRPS-PKS HybridC-A-PCP-PKS*Dhoya-PheEster bond formation
Module 1 (NRPS)C-A-PCP-EpN-Me-L-ValEpimerization to D-config
Module 2 (NRPS)C-A-PCPL-AlaMethylation (N-Me)
Module 3 (NRPS)C-A-PCP-TEL-LeuMacrocyclization

The Dhoya residue exemplifies the biosynthetic creativity of cyanobacterial consortia. Its 2,2-dimethyl group arises through iterative alkylation rather than standard polyketide extension—a biochemical workaround necessitated by the absence of branched-chain α-keto acid precursors in cyanobacteria [8]. The tertiary alcohol at C-3 shows stereochemical configuration (3R) identical to jamaicamide side chains, suggesting conservation of the ketoreductase (KR) domain responsible for this stereocenter. Furthermore, the terminal alkyne functionality requires oxidative decarboxylation by a novel desaturase homologous to JamD (68% identity), which converts a terminal olefin to alkyne via halogen-stabilized carbocation intermediates [8]. These sophisticated biochemical transformations underscore the metabolic sophistication emerging from the Lyngbya-Schizothrix symbiosis.

Properties

Product Name

Yanucamide B

IUPAC Name

(2S,5R,16S)-5-benzyl-16-[(2S)-butan-2-yl]-4,13,13-trimethyl-12-pent-4-ynyl-2-propan-2-yl-1,11-dioxa-4,7,15-triazacycloheptadecane-3,6,10,14,17-pentone

Molecular Formula

C34H49N3O7

Molecular Weight

611.8 g/mol

InChI

InChI=1S/C34H49N3O7/c1-9-11-13-18-26-34(6,7)33(42)36-28(23(5)10-2)32(41)44-29(22(3)4)31(40)37(8)25(21-24-16-14-12-15-17-24)30(39)35-20-19-27(38)43-26/h1,12,14-17,22-23,25-26,28-29H,10-11,13,18-21H2,2-8H3,(H,35,39)(H,36,42)/t23-,25+,26?,28-,29-/m0/s1

InChI Key

YGNYZDWBKLMWKA-CMOSHRNSSA-N

Synonyms

yanucamide B

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)NCCC(=O)OC(C(C(=O)N1)(C)C)CCCC#C)CC2=CC=CC=C2)C)C(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@H](C(=O)N([C@@H](C(=O)NCCC(=O)OC(C(C(=O)N1)(C)C)CCCC#C)CC2=CC=CC=C2)C)C(C)C

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